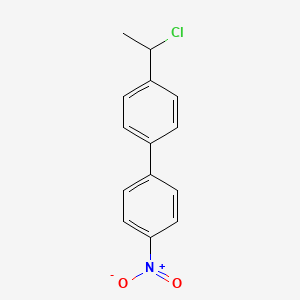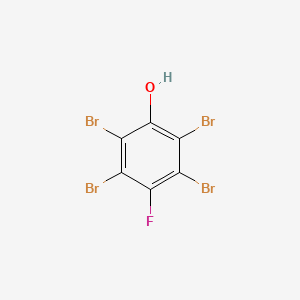
2,3,5,6-Tetrabromo-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrabromo-4-fluorophenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with four bromine atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-4-fluorophenol typically involves the bromination of 4-fluorophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2, 3, 5, and 6 positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrabromo-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the bromine atoms.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Coupling Products: Complex aromatic compounds formed through cross-coupling reactions.
Scientific Research Applications
2,3,5,6-Tetrabromo-4-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrabromo-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can influence its reactivity and binding affinity to various biological molecules. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrabromophenol: Similar structure but lacks the fluorine substituent.
Tetrabromobisphenol A: Contains bromine substituents but has a different core structure.
2,3,5,6-Tetrafluorophenol: Similar structure but with fluorine substituents instead of bromine
Uniqueness
2,3,5,6-Tetrabromo-4-fluorophenol is unique due to the presence of both bromine and fluorine substituents on the phenol ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
74104-20-4 |
|---|---|
Molecular Formula |
C6HBr4FO |
Molecular Weight |
427.69 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-fluorophenol |
InChI |
InChI=1S/C6HBr4FO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H |
InChI Key |
NQKPQLXTOMMOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)F)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
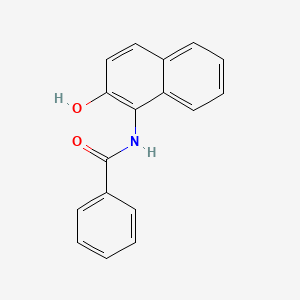
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
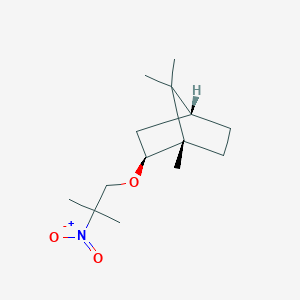
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
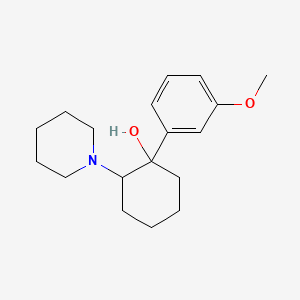
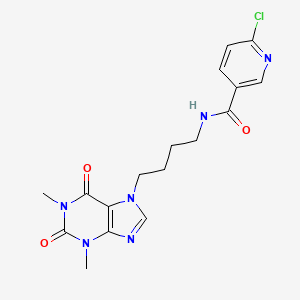
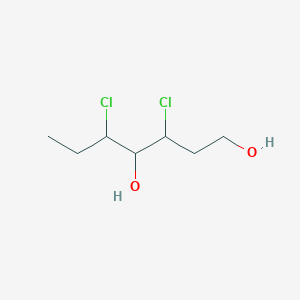

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
